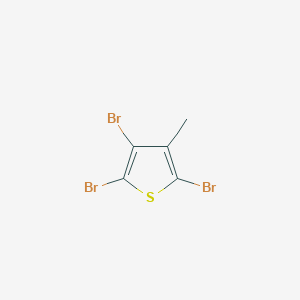










|
REACTION_CXSMILES
|
CO.[CH3:3][C:4]1[C:8]([Br:9])=[C:7]([Br:10])[S:6][C:5]=1[Br:11]>[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Cl-].[Zn+2].[Cl-].C(Cl)Cl>[Br:11][C:5]1[S:6][CH:7]=[C:8]([Br:9])[C:4]=1[CH3:3].[Br:10][C:7]1[S:6][CH:5]=[C:4]([CH3:3])[C:8]=1[Br:9] |f:2.3,4.5.6|
|


|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
31 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(SC(=C1Br)Br)Br
|
|
Name
|
50
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
a temperature of 34° to 24° C. and pH of -0.8
|
|
Type
|
CUSTOM
|
|
Details
|
The current consumption
|
|
Type
|
ADDITION
|
|
Details
|
After addition of 500 ml of water to the catholyte
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1SC=C(C1C)Br
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.4 g | |
| YIELD: PERCENTYIELD | 73.4% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1SC=C(C1Br)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.71 g | |
| YIELD: PERCENTYIELD | 3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
CO.[CH3:3][C:4]1[C:8]([Br:9])=[C:7]([Br:10])[S:6][C:5]=1[Br:11]>[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Cl-].[Zn+2].[Cl-].C(Cl)Cl>[Br:11][C:5]1[S:6][CH:7]=[C:8]([Br:9])[C:4]=1[CH3:3].[Br:10][C:7]1[S:6][CH:5]=[C:4]([CH3:3])[C:8]=1[Br:9] |f:2.3,4.5.6|
|


|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
31 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(SC(=C1Br)Br)Br
|
|
Name
|
50
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
a temperature of 34° to 24° C. and pH of -0.8
|
|
Type
|
CUSTOM
|
|
Details
|
The current consumption
|
|
Type
|
ADDITION
|
|
Details
|
After addition of 500 ml of water to the catholyte
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1SC=C(C1C)Br
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.4 g | |
| YIELD: PERCENTYIELD | 73.4% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1SC=C(C1Br)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.71 g | |
| YIELD: PERCENTYIELD | 3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |